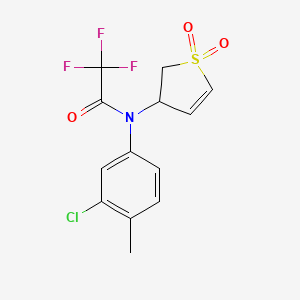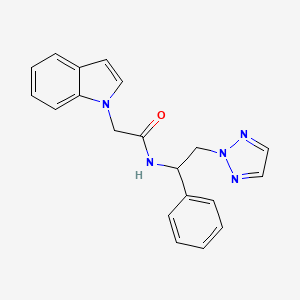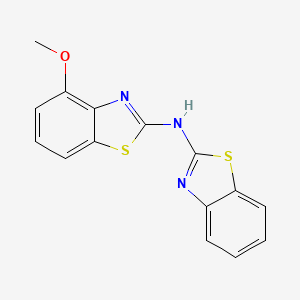
N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of functional groups known to interact with biological systems. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds and their biological activities, which can help infer the potential uses and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The papers provided discuss related compounds, such as NS-304, which is a prodrug converted to its active form, MRE-269, in the body . Another paper discusses the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, which are a class of compounds that can be used to treat conditions like diabetes . The third paper describes the synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide using a dianion approach . These methods could potentially be adapted for the synthesis of N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide, although the specific synthetic route would need to be developed.
Molecular Structure Analysis
The molecular structure of a compound determines its chemical reactivity and interaction with biological targets. The presence of a phenylsulfonyl group, as seen in the compound of interest, is also found in the compounds discussed in the papers, suggesting that this moiety could play a role in the biological activity of these molecules . The pyrimidinyl group is another common feature that could be involved in hydrogen bonding and other interactions with enzymes or receptors .
Chemical Reactions Analysis
The chemical reactions involving compounds like N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide would likely involve the functional groups present in the molecule. For instance, the sulfonyl group could be involved in sulfonylation reactions, while the amide linkage could participate in hydrolysis under certain conditions . The papers provided do not directly discuss the chemical reactions of the compound , but they do provide examples of how similar functional groups behave in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of aromatic rings, amide bonds, and sulfonyl groups suggests that N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide would have a certain degree of lipophilicity, which could affect its solubility and absorption properties. The papers provided discuss the properties of related compounds, such as their selectivity for certain receptors , potency as enzyme inhibitors , and the ability to form stable intermediates in synthetic reactions . These properties are crucial for the development of a drug candidate and its pharmacokinetic profile.
Scientific Research Applications
Heterocyclic Synthesis
Research in the field of heterocyclic chemistry has shown the utility of similar compounds in the synthesis of diverse heterocyclic structures, which are pivotal in drug design and development. For instance, studies have demonstrated the synthesis of thienopyridines and other fused derivatives through reactions involving related acetoacetanilides. These processes highlight the potential of sulfonyl and thio-substituted butanamides in constructing complex heterocyclic frameworks, which are common in many pharmaceutical agents (Harb, Hussein, & Mousa, 2006).
Novel Pharmaceutical Agents
The structural motif present in N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide is relevant to the design of new pharmaceuticals. Compounds with similar structural features have been evaluated for their antimicrobial and antitumor activities. For example, derivatives incorporating the pyrimidine ring have shown moderate antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents (Farag, Kheder, & Mabkhot, 2009). Additionally, the neuroprotective effects of related compounds, such as inhibitors of poly ADP-ribose polymerase (PARP), suggest applications in treating neurological conditions like ischemic stroke (Kamanaka et al., 2004).
Antimicrobial Activity
The combination of sulfonamide groups with cell-penetrating peptides has been explored for enhanced antibacterial activity. Research indicates that hybrid antimicrobials, incorporating structures similar to N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide, can exhibit potent antibacterial properties against both Gram-negative and Gram-positive bacteria. This approach underscores the compound's relevance in developing novel antibacterial therapies (Ratrey et al., 2021).
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-19(21(27)25-17-12-10-16(11-13-17)15(2)3)31-23-24-14-20(22(28)26-23)32(29,30)18-8-6-5-7-9-18/h5-15,19H,4H2,1-3H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNFYSMCYTLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)




![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)